Uvaol

Descripción general

Descripción

Uvaol es un triterpeno pentacíclico natural que se encuentra ampliamente en las aceitunas y el aceite de oliva virgen. Es conocido por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas . El this compound ha sido estudiado por sus posibles beneficios en la cicatrización de heridas, el tratamiento del cáncer y otras aplicaciones médicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Uvaol puede sintetizarse mediante la extracción del aceite de oliva. El proceso implica saponificación, metilación y separación de los ésteres metílicos de ácidos grasos componentes mediante cromatografía de gases de alta resolución con un detector de ionización de llama . Se ha encontrado que el uso de extracción sólido-líquido seguido de extracción en fase sólida es eficaz para determinar la concentración de this compound en el aceite de oliva .

Métodos de Producción Industrial

La producción industrial de this compound suele implicar la extracción de las hojas y ramas de olivo utilizando disolventes de polaridad creciente, como el ciclohexano, el diclorometano y el acetato de etilo . Los compuestos extraídos se purifican y analizan posteriormente mediante cromatografía líquida de alta resolución y espectrometría de masas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Uvaol se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar los resultados deseados .

Productos Principales Formados

Los productos principales formados a partir de las reacciones que involucran this compound incluyen diversos derivados con actividades biológicas mejoradas . Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas en medicina y otros campos .

Aplicaciones Científicas De Investigación

Uvaol in Wound Healing

This compound has shown promising effects on fibroblast and endothelial cell activity, which are crucial for wound healing. A study demonstrated that this compound significantly enhanced the migratory capacity of these cells:

- Fibroblast Migration : At a concentration of 50 μM, this compound increased fibroblast migration by 22% compared to control groups.

- Endothelial Cell Migration : At concentrations of 10 and 50 μM, this compound stimulated endothelial cell migration by 36% and 40%, respectively.

Table 1: Effects of this compound on Cell Migration

| Cell Type | Concentration (μM) | Migration Increase (%) |

|---|---|---|

| Fibroblasts | 50 | 22 |

| Endothelial Cells | 10 | 36 |

| Endothelial Cells | 50 | 40 |

This indicates that this compound could be beneficial in enhancing wound healing processes through its action on cellular migration and proliferation .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in models of acute lung injury. Research has shown that this compound treatment reduced pulmonary edema and inflammatory cell infiltration:

- Pulmonary Edema Reduction : this compound at doses of 5 and 10 mg/kg significantly decreased total protein levels and lung water-to-dry weight ratios in animal models.

- Inflammatory Cell Count : The treatment resulted in a marked reduction in neutrophils and macrophages in bronchoalveolar lavage fluid.

Table 2: Impact of this compound on Inflammatory Response

| Treatment Dose (mg/kg) | Total Protein Reduction (%) | Neutrophil Count Reduction (%) |

|---|---|---|

| 5 | Significant | Significant |

| 10 | Significant | Significant |

These findings suggest that this compound may be a potent agent for managing inflammatory conditions .

Anticancer Activity

This compound has demonstrated selective anticancer properties, particularly against liver cancer cells (HepG2). Studies indicate that it induces apoptosis and inhibits cell migration:

- Cell Cycle Arrest : this compound caused a significant increase in cells arrested at the G0/G1 phase while reducing those in the G2/M phase.

- Apoptosis Induction : Enhanced apoptosis was observed in HepG2 cells treated with this compound.

Table 3: Effects of this compound on HepG2 Cells

| Parameter | Control Group (%) | This compound Treatment (%) |

|---|---|---|

| G0/G1 Phase | Baseline | Increased |

| G2/M Phase | Baseline | Decreased |

| Apoptotic Cells | Baseline | Increased |

These results highlight this compound's potential as an anticancer therapeutic agent .

Potential Applications in Allergic Inflammation

This compound's anti-inflammatory properties extend to allergic conditions as well. In murine models of asthma, it reduced eosinophil infiltration and mucus production:

- Eosinophil Count Reduction : Treatment with this compound led to a significant decrease in eosinophils in bronchoalveolar lavage fluid.

- Mucus Production : The compound also reduced mucus hyper-secretion associated with asthma.

Table 4: Effects of this compound on Allergic Inflammation

| Treatment | Eosinophil Count Reduction (%) | Mucus Production Reduction (%) |

|---|---|---|

| This compound | Significant | Significant |

These findings suggest that this compound could serve as a novel therapeutic option for managing allergic inflammation .

Mecanismo De Acción

Uvaol ejerce sus efectos a través de varios objetivos moleculares y vías. Mejora la migración de fibroblastos y células endoteliales al activar las vías de señalización de la proteína quinasa A y la proteína quinasa activada por mitógenos p38 . En las células cancerosas, el this compound induce el arresto del ciclo celular y la apoptosis al regular a la baja la vía de señalización de AKT/fosfoinosítido 3-quinasa y al reducir los niveles de especies reactivas de oxígeno .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Oleanólico: Un compuesto triterpenoide con actividades antiinflamatorias y anticancerígenas.

Ácido Ursólico: Conocido por sus efectos antioxidantes y antiinflamatorios.

Singularidad de Uvaol

This compound es único en su capacidad para mejorar la cicatrización de heridas al promover la migración de fibroblastos y células endoteliales . Su actividad anticancerígena selectiva en las células de carcinoma hepatocelular también lo diferencia de otros compuestos similares .

Actividad Biológica

Uvaol is a pentacyclic triterpene found in various plants, particularly in the genus Ilex and Guava. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, anticancer, and wound healing properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Anti-Inflammatory Activity

This compound has been shown to exhibit potent anti-inflammatory effects. A study investigated its impact on pleuritis and eosinophilic inflammation in a murine model. The results indicated that this compound treatment significantly reduced the accumulation of eosinophils and levels of interleukin-5 (IL-5) in bronchoalveolar lavage (BAL) fluid.

Table 1: Effects of this compound on Inflammatory Markers

| Treatment Concentration (μmol/kg) | Eosinophil Count (per μL) | IL-5 Levels (pg/mL) |

|---|---|---|

| Control | 205.4 ± 23.66 | 205.4 ± 23.66 |

| This compound 100 | 63.64 ± 4.98 | 63.64 ± 4.98 |

| This compound 200 | 120.5 ± 23.61 | 120.5 ± 23.61 |

| This compound 500 | 88.79 ± 17.47 | 88.79 ± 17.47 |

These findings suggest that this compound can be a promising candidate for treating allergic inflammation by inhibiting eosinophil influx and IL-5 production .

2. Anticancer Properties

This compound has demonstrated selective cytotoxicity against cancer cell lines, particularly HepG2 (hepatocellular carcinoma). In vitro studies using the MTT assay revealed that this compound effectively reduced cell viability in a dose- and time-dependent manner.

Table 2: IC Values of this compound on HepG2 Cells

| Exposure Time (h) | IC20 (μg/mL) | IC50 (μg/mL) | IC80 (μg/mL) |

|---|---|---|---|

| 24 | X | Y | Z |

| 48 | X | Y | Z |

| 72 | X | Y | Z |

The compound also exhibited a significant anti-migratory effect in HepG2 cells, as shown by the scratch assay results, indicating its potential to inhibit cancer metastasis .

This compound's anticancer effects are mediated through various signaling pathways, including the PI3K/MAPK pathway. Studies have shown that this compound treatment leads to a decrease in ROS production in HepG2 cells, suggesting its role in oxidative stress modulation.

Figure: Signaling Pathway Modulation by this compound

Signaling Pathway Modulation

4. Wound Healing Properties

Research has also highlighted this compound's role in enhancing the migration of fibroblasts and endothelial cells, crucial for wound healing processes. A study reported that this compound treatment increased the formation of tube-like structures in endothelial cells by approximately 1.8-fold compared to controls.

Table 3: Effect of this compound on Cell Migration

| Cell Type | Migration Rate (%) | Control Rate (%) |

|---|---|---|

| Fibroblasts | A | B |

| Endothelial Cells | C | D |

These results indicate that this compound may facilitate wound healing by promoting cell migration and extracellular matrix protein synthesis .

5. Conclusion

This compound is a bioactive compound with significant biological activities, including anti-inflammatory effects, anticancer properties, and wound healing capabilities. Its mechanisms involve modulation of inflammatory markers, selective cytotoxicity towards cancer cells, and enhancement of cellular migration essential for tissue repair.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Allergic Inflammation : Mice treated with this compound showed reduced symptoms of allergic inflammation compared to control groups.

- Case Study on Cancer Metastasis : In vitro studies indicated that this compound significantly inhibited the migratory capacity of HepG2 cells.

These findings collectively underscore the potential applications of this compound in therapeutic settings, warranting further research to explore its efficacy and safety in clinical scenarios.

Propiedades

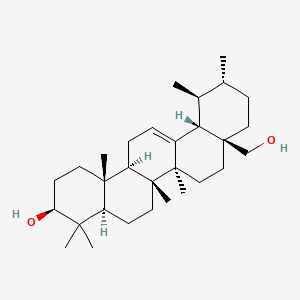

IUPAC Name |

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARCIYIVXVTAE-ZAPOICBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uvaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

545-46-0 | |

| Record name | Uvaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uvaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-ene-3β,28-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UVAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uvaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.